molecular formula C6H10O6 B1198235 3-keto-beta-D-galactose

3-keto-beta-D-galactose

Cat. No.: B1198235
M. Wt: 178.14 g/mol
InChI Key: APIQNBNBIICCON-FKMSRSAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-keto-beta-D-galactose is a ketohexose. It has a role as a mouse metabolite and a human metabolite.
3-Keto-b-D-galactose belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. 3-Keto-b-D-galactose is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-keto-b-D-galactose is primarily located in the cytoplasm. Outside of the human body, 3-keto-b-D-galactose can be found in a number of food items such as soft-necked garlic, arrowroot, jew's ear, and star fruit. This makes 3-keto-b-D-galactose a potential biomarker for the consumption of these food products.

Scientific Research Applications

Biochemical Significance

3-Keto-beta-D-galactose is primarily recognized as an intermediate in several metabolic pathways:

  • Galactose Metabolism : It is involved in the metabolism of galactose, which is crucial for energy production and cellular function. The enzyme galactosidase facilitates its conversion, linking it to broader carbohydrate metabolism .
  • N-Glycan and Glycosaminoglycan Degradation : This compound participates in the degradation of complex carbohydrates, which is essential for various cellular processes, including cell signaling and structural integrity .
  • Sphingolipid Metabolism : It contributes to the biosynthesis and degradation of sphingolipids, which are vital components of cell membranes and play roles in signaling pathways .

Role in Classic Galactosemia

Classic galactosemia is a genetic disorder that affects the metabolism of galactose. This compound serves as a marker for metabolic dysfunctions associated with this condition. Research indicates that patients with deficiencies in galactose-1-phosphate uridylyltransferase exhibit elevated levels of this compound, highlighting its potential as a biomarker for diagnosing metabolic disorders .

Potential Therapeutic Uses

Recent studies suggest that derivatives of this compound may have therapeutic properties:

  • Antimicrobial Activity : Some research indicates that sugar derivatives can exhibit antimicrobial properties, which could be harnessed for developing new antibiotics or preservatives .
  • Anti-inflammatory Properties : Compounds related to this compound may also possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Sweetener Development

This compound can be utilized in the food industry as a low-calorie sweetener due to its sweet taste profile while providing fewer calories compared to traditional sugars. This application is particularly relevant in formulating products for diabetic patients or those seeking to reduce caloric intake.

Functional Food Ingredients

The compound's role in enhancing fat mobilization during digestion suggests potential applications in functional foods aimed at weight management and metabolic health . Foods enriched with this compound could promote better fat oxidation rates.

Research Findings and Case Studies

StudyFocusFindings
Synthesis of D-TaloseDemonstrated the conversion of D-galactose to D-talose using molybdenum oxide catalysts, indicating potential industrial applications for sugar modification processes.
Classic GalactosemiaIdentified elevated levels of this compound in patients, suggesting its utility as a diagnostic marker for metabolic disorders.
Fat MobilizationShowed that galactose consumption increases fat oxidation during meal absorption, highlighting its potential role in dietary formulations aimed at weight management.

Q & A

Basic Research Questions

Q. What are the primary experimental techniques for characterizing the structural conformation of 3-keto-β-D-galactose?

To confirm the structure of 3-keto-β-D-galactose, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H/13C), mass spectrometry (MS) , and X-ray crystallography . For NMR, focus on anomeric proton signals (δ 4.5–5.5 ppm for β-anomers) and ketone carbonyl groups (δ 205–220 ppm in 13C NMR). MS via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can confirm molecular mass and fragmentation patterns. X-ray crystallography is critical for resolving stereochemical ambiguity, particularly the position of the ketone group at C3 .

Q. How can enzymatic pathways involving 3-keto-β-D-galactose be traced in microbial systems?

Use isotopic labeling (e.g., 13C-glucose) coupled with gas chromatography-mass spectrometry (GC-MS) to track metabolic flux. For pathway validation, knockout or overexpression strains (e.g., in E. coli or Saccharomyces cerevisiae) can be engineered to disrupt/enhance galactose metabolism. Monitor intermediates via high-performance liquid chromatography (HPLC) with refractive index or UV detection (λ = 210 nm for carbonyl groups) .

Q. What are the methodological challenges in quantifying 3-keto-β-D-galactose in biological matrices?

Key challenges include its low natural abundance and instability under basic conditions . Use derivatization (e.g., oximation with hydroxylamine hydrochloride to stabilize ketone groups) followed by reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution. Validate with spiked recovery experiments (80–120% recovery range) and compare against synthetic standards .

Q. What safety protocols apply when handling 3-keto-β-D-galactose in laboratory settings?

While 3-keto-β-D-galactose is not classified as hazardous under GHS, standard precautions include:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Storage : Desiccated at –20°C to prevent hygroscopic degradation.
  • Waste disposal : Incineration or hydrolysis under acidic conditions (pH < 3) to break glycosidic bonds .

Advanced Research Questions

Q. How can synthetic routes to 3-keto-β-D-galactose be optimized for regioselective oxidation?

Compare chemical oxidation (e.g., TEMPO/NaClO2 system for selective C3 oxidation) vs. enzymatic methods (e.g., galactose oxidase variants engineered for C3 specificity). Key parameters:

  • pH control : Maintain pH 7–8 for enzymatic activity.
  • Co-factor regeneration : NAD+ recycling systems for dehydrogenase-dependent pathways.
  • Purification : Use ion-exchange chromatography to separate oxidized products from unreacted galactose .

Q. How should researchers address contradictory data in functional studies of 3-keto-β-D-galactose derivatives?

Contradictions often arise from structural isomerism or assay interference . Mitigation strategies:

  • Orthogonal assays : Validate binding affinity (e.g., surface plasmon resonance) with enzymatic activity assays (e.g., β-galactosidase inhibition).
  • Molecular dynamics simulations : Analyze ligand-protein interactions to distinguish stereochemical effects.
  • Control experiments : Include non-keto analogs (e.g., β-D-galactose) to isolate the ketone group’s role .

Q. What experimental designs are optimal for studying 3-keto-β-D-galactose in carbohydrate-active enzyme (CAZyme) engineering?

Use directed evolution or rational design to modify enzyme active sites (e.g., glycoside hydrolase family 2). Key steps:

  • Saturation mutagenesis at substrate-binding residues (e.g., W249, D257 in E. coli β-galactosidase).
  • High-throughput screening with chromogenic substrates (e.g., p-nitrophenyl-β-D-galactopyranoside).
  • Kinetic analysis : Compare kcat and Km values for wild-type vs. mutants using Lineweaver-Burk plots .

Q. How can computational modeling predict the metabolic fate of 3-keto-β-D-galactose in human cells?

Leverage constraint-based metabolic models (e.g., COBRA Toolbox) to simulate flux through pathways like Leloir or pentose phosphate. Input parameters:

  • Transporters : GLUT1/3 for cellular uptake.
  • Enzyme kinetics : Vmax and Km values from literature or experimental data.
  • Compartmentalization : Assign reactions to cytosol vs. mitochondria. Validate with 13C metabolic flux analysis .

Q. What advanced techniques resolve 3-keto-β-D-galactose’s role in glycoconjugate biosynthesis?

Apply click chemistry (e.g., azido-galactose analogs) to track incorporation into glycoproteins or glycolipids. Combine with cryo-electron microscopy to visualize conjugate structures. For functional studies, use CRISPR-Cas9 knockouts of UDP-galactose transporters (e.g., SLC35A2) to disrupt biosynthesis .

Q. How can researchers detect and quantify 3-keto-β-D-galactose in complex matrices like plant extracts?

Develop a UHPLC-MS/MS method with the following parameters:

  • Column : HILIC (hydrophilic interaction liquid chromatography) for polar compound retention.
  • Ionization : Negative-mode ESI with collision energy optimized for m/z 179 [M–H]−.
  • Quantitation : Stable isotope-labeled internal standard (e.g., 13C6-3-keto-β-D-galactose). Validate with matrix-matched calibration curves (R² > 0.995) .

Properties

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(2R,3S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-one

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-3,5-8,10-11H,1H2/t2-,3+,5-,6-/m1/s1

InChI Key

APIQNBNBIICCON-FKMSRSAHSA-N

SMILES

C(C1C(C(=O)C(C(O1)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H](C(=O)[C@H]([C@@H](O1)O)O)O)O

Canonical SMILES

C(C1C(C(=O)C(C(O1)O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate
3-keto-beta-D-galactose
Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate
3-keto-beta-D-galactose
Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate
3-keto-beta-D-galactose
Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate
3-keto-beta-D-galactose
Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate
3-keto-beta-D-galactose
Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate
3-keto-beta-D-galactose

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